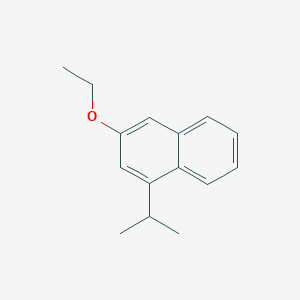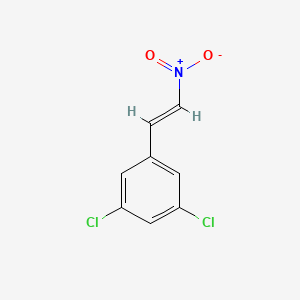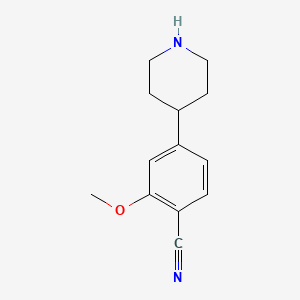
N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide is a synthetic organic compound characterized by the presence of a fluorinated cyclopropyl group and a phenylethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide typically involves the following steps:
Formation of the Fluorocyclopropyl Intermediate: The trans-2-fluorocyclopropyl intermediate can be synthesized through the reaction of a suitable cyclopropane precursor with a fluorinating agent under controlled conditions.
Coupling with Phenylethylamine: The intermediate is then coupled with ®-1-phenylethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves acetylation of the coupled product using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
科学的研究の応用
N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide involves its interaction with specific molecular targets. The fluorinated cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylethyl moiety can contribute to its overall biological activity. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(trans-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: can be compared with other fluorinated cyclopropyl derivatives and phenylethyl compounds.
Fluorinated Cyclopropyl Derivatives: Compounds such as trans-2-fluorocyclopropylamine and trans-2-fluorocyclopropylmethanol.
Phenylethyl Compounds: Compounds such as ®-1-phenylethylamine and ®-1-phenylethanol.
Uniqueness
Structural Features: The combination of a fluorinated cyclopropyl group and a phenylethyl moiety in a single molecule is unique and can impart distinct chemical and biological properties.
Reactivity: The presence of both fluorine and phenylethyl groups can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C13H16FNO |
|---|---|
分子量 |
221.27 g/mol |
IUPAC名 |
N-[(1R,2R)-2-fluorocyclopropyl]-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C13H16FNO/c1-9(11-6-4-3-5-7-11)15(10(2)16)13-8-12(13)14/h3-7,9,12-13H,8H2,1-2H3/t9-,12-,13-/m1/s1 |
InChIキー |
OCTBCPYJCKBUPG-OASPWFOLSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)N([C@@H]2C[C@H]2F)C(=O)C |
正規SMILES |
CC(C1=CC=CC=C1)N(C2CC2F)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)

![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)

![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)

![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)

![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)



